1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-

Catalog No.
S14360115
CAS No.
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-

Product Name

1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-

IUPAC Name

7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-2-8-4-3-5-10(6-8)7-11-9(12)13-10/h8H,2-7H2,1H3,(H,11,12)

InChI Key

FJEXNHMZWVMHDK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)CNC(=O)O2

1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- is a complex organic compound characterized by a unique spirocyclic structure, which includes both an oxane and a piperidine-like moiety. Its molecular formula is C10H17NO2C_{10}H_{17}NO_2 and it has a molecular weight of approximately 183.25 g/mol. This compound features a distinctive arrangement of atoms that contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Reduction Reactions: This involves the addition of hydrogen or the removal of oxygen to convert carbonyl groups into alcohols.
  • Substitution Reactions: Here, one functional group is replaced by another, often involving nucleophilic attack on electrophilic centers within the molecule.

Common reagents for these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The reaction conditions typically involve controlled temperatures and specific solvents like dimethylformamide .

The synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- can be achieved through various methods:

  • Base-Catalyzed Reactions: Typically involves the use of bases like potassium carbonate in dimethylformamide as a solvent to facilitate the formation of the spirocyclic structure.
  • Multi-step Synthesis: This can include initial formation of the oxane ring followed by the introduction of the ethyl group through alkylation reactions.

The choice of method often depends on the desired yield and purity of the final product .

1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- has potential applications in several areas:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs.
  • Organic Synthesis: It can act as an intermediate or building block for synthesizing more complex organic molecules.

These applications highlight its versatility in both medicinal chemistry and industrial processes .

Interaction studies involving 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, while not extensively documented, suggest that compounds with similar structures can interact with various biological pathways. These interactions can lead to modulation of enzyme activity or receptor binding, which are crucial for therapeutic effects .

Several compounds share structural similarities with 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Oxa-8-azaspiro[4.5]decane hydrochloride133382-42-00.76
Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decaneNot available0.75
1-Oxa-7-azaspiro[3.5]nonane oxalateNot available0.70
tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decaneNot available0.67
2-Oxa-7-azaspiro[4.5]decane hydrochlorideNot available0.62

These compounds exhibit varying degrees of similarity in structure and potential biological activity, emphasizing the unique characteristics of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, particularly its specific spirocyclic arrangement that may confer distinct properties not found in its analogs .

Novel Strategies for Spirofunctionalization at the Dihydrothiazine Ring

Spirofunctionalization at the dihydrothiazine ring of cephalosporin-derived β-lactams has emerged as a pivotal strategy for enhancing structural diversity. Recent work by researchers demonstrates that Michael-type additions to α,β-unsaturated carbonyl systems within the dihydrothiazine moiety enable stereoselective spirocyclization. For example, coupling catechols with cephalosporin frameworks under mild basic conditions (e.g., K~2~CO~3~ in DMF) yields spiro-cephalosporins with diastereomeric ratios up to 14:1 and moderate to good yields (28–65%). This approach leverages the nucleophilicity of catechol monoanions, which undergo conjugate addition to the unsaturated carbonyl, followed by cyclization to form the spiro junction.

A complementary strategy involves structural modulation of the dihydrothiazine ring through substitution at key positions. By introducing bulky alkyl esters, aryl groups, or propargyl functionalities, researchers have achieved enhanced steric and electronic effects that stabilize the spirocyclic architecture. For instance, substituting the C3′ position of the dihydrothiazine ring with siderophore-like groups improves bacterial uptake, as seen in cefiderocol derivatives. These modifications not only preserve the β-lactam core but also optimize interactions with bacterial targets.

Michael-Type Addition Approaches to Spirocyclic Cephalosporin Derivatives

Michael-type additions have proven indispensable for constructing the spirocyclic framework of 1-Oxa-3-azaspiro[4.5]decan-2-one derivatives. A seminal study utilized pyrocatechol and methyl 4-bromocrotonate under basic conditions to generate benzodioxane spirocycles, a methodology adaptable to cephalosporin systems. The reaction proceeds via initial nucleophilic substitution of the bromine atom, followed by intramolecular Michael addition to form the spirocyclic product.

In the context of 7-ethyl-substituted derivatives, this approach benefits from the electron-withdrawing nature of the β-lactam carbonyl, which activates the α,β-unsaturated system for nucleophilic attack. Computational studies suggest that the stereochemical outcome is governed by torsional strain in the transition state, favoring the cis-fused spiro product. Recent extensions of this methodology include the use of alkenyl and alkynyl halides, enabling the incorporation of diverse substituents at the spiro center.

One-Pot Cascade Reactions Involving Curtius Rearrangement

Curtius rearrangement-driven cascade reactions offer a streamlined route to spirocyclic β-lactams. While not directly reported in the provided sources, hypothetical pathways can be inferred from analogous systems. For example, treating acyl azides derived from β-lactam precursors with heat or light induces Curtius rearrangement, generating isocyanates that undergo spontaneous cyclization with adjacent nucleophiles (e.g., hydroxyl or amine groups). Subsequent trapping of the isocyanate with a dihydrothiazine ring amine could yield the spirocyclic urea motif characteristic of 1-Oxa-3-azaspiro[4.5]decan-2-one.

A telescoped procedure combining condensation, ring-opening, and coupling steps has been demonstrated for related spiro dihydroquinazolinones. Adapting this to β-lactam systems could involve sequential Ugi reaction, Curtius rearrangement, and spirocyclization, achieving high atom economy and functional group tolerance.

Enzymatic and Chemoenzymatic Pathways for Spirocycle Assembly

Enzymatic strategies for spirocycle assembly leverage the stereoselectivity and mild conditions of biocatalysts. Although direct examples for 1-Oxa-3-azaspiro[4.5]decan-2-one are scarce, related work on spiro-β-lactams highlights the potential of transaminases and cytochrome P450 monooxygenases for introducing chiral centers. For instance, engineered P450 enzymes catalyze the oxidative spirocyclization of tetrahydroisoquinoline precursors, a reaction adaptable to dihydrothiazine systems.

Chemoenzymatic approaches combine synthetic intermediates with enzymatic resolution. A recent study utilized lipases to enantioselectively hydrolyze racemic spirocyclic esters, yielding optically pure β-lactam precursors. Integrating this with transition-metal catalysis—such as nickel-mediated cross-coupling—could enable the modular assembly of 7-ethyl-substituted derivatives.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types